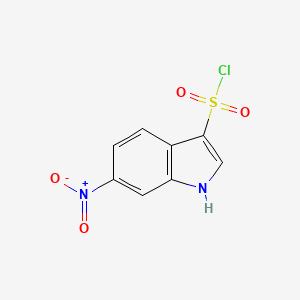

6-nitro-1H-indole-3-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Nitro-1H-indole-3-sulfonyl chloride is a chemical compound with the molecular formula C8H5ClN2O4S . It is a solid substance and is stored in a dark place under an inert atmosphere at a temperature between 2-8°C .

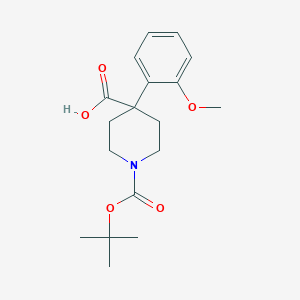

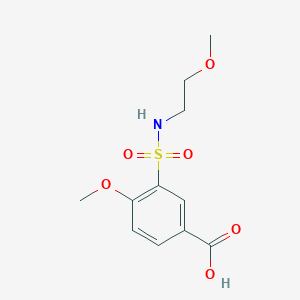

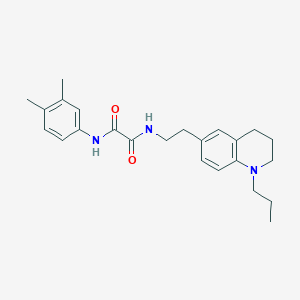

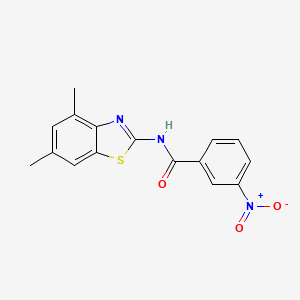

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C8H5ClN2O4S . The molecular weight of this compound is 260.66 .Physical And Chemical Properties Analysis

This compound is a solid substance . It is stored in a dark place under an inert atmosphere at a temperature between 2-8°C .Applications De Recherche Scientifique

Antiviral Research

6-nitro-1H-indole-3-sulfonyl chloride: is a key intermediate in the synthesis of indole derivatives, which have shown potential as antiviral agents. These compounds can inhibit the replication of viruses by interfering with viral enzymes or blocking the virus’s ability to enter host cells .

Anti-inflammatory and Anticancer Studies

Indole derivatives, synthesized using This compound , are being explored for their anti-inflammatory and anticancer properties. They work by modulating inflammatory pathways and inducing apoptosis in cancer cells, potentially leading to new treatments for various types of cancer .

Biotechnological Production

In biotechnology, This compound serves as a precursor for the biosynthesis of complex indole compounds. These compounds are used in the production of natural colorants and flavors, as well as in the development of new therapeutic agents .

Material Science

This compound is utilized in material science for the development of organic semiconductors. Its unique electronic structure makes it suitable for creating materials with specific conductive properties, which are essential for the manufacturing of electronic devices .

Chemical Synthesis

This compound: is involved in various chemical synthesis processes, including the preparation of dyes, pigments, and other indole-based molecules. These synthesized compounds have applications ranging from textile manufacturing to ink production .

Pharmacological Applications

In pharmacology, This compound is used to create a wide array of bioactive molecules. These molecules are then tested for their therapeutic potential in treating diseases such as diabetes, malaria, and Alzheimer’s disease .

Safety and Hazards

6-Nitro-1H-indole-3-sulfonyl chloride is classified as a dangerous substance . It is associated with hazard statements H335-H314, which indicate that it may cause respiratory irritation and severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding release to the environment .

Orientations Futures

Indole derivatives, such as 6-nitro-1H-indole-3-sulfonyl chloride, have attracted increasing attention in recent years due to their diverse biological and clinical applications . They are considered important types of molecules and natural products and play a main role in cell biology . Therefore, the investigation of novel methods of synthesis of indole derivatives has attracted the attention of the chemical community .

Propriétés

IUPAC Name |

6-nitro-1H-indole-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O4S/c9-16(14,15)8-4-10-7-3-5(11(12)13)1-2-6(7)8/h1-4,10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYPYESQRSNEOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC=C2S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-amino-N-isobutyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2558059.png)

![2-N-[3-(diethylamino)propyl]-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine](/img/structure/B2558062.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2558063.png)

![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2558065.png)

![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2558072.png)